

Technical Characterization Guide: 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde[1]

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Compound of Interest

Compound Name:	5-Hydroxy-2-(trifluoromethoxy)benzaldehyde
CAS No.:	1261584-14-8
Cat. No.:	B2901338

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Executive Summary

5-Hydroxy-2-(trifluoromethoxy)benzaldehyde (CAS: 1261584-14-8) represents a specialized fluorinated building block in medicinal chemistry.[1][2] Unlike its more common isomer, 2-hydroxy-5-(trifluoromethoxy)benzaldehyde, this scaffold positions the hydroxyl group meta to the aldehyde and para to the trifluoromethoxy group. This structural arrangement prevents intramolecular hydrogen bonding between the phenol and the carbonyl, leaving the hydroxyl group highly nucleophilic and available for derivatization.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, characterization profile, and comparative performance against non-fluorinated isosteres. It is designed for researchers seeking to leverage the trifluoromethoxy (-OCF₃) group to modulate lipophilicity (LogP) and metabolic stability without altering steric bulk significantly compared to a methoxy group.

Chemical Identity & Physicochemical Profile[4][5][6]

Property	Data	Notes
IUPAC Name	5-Hydroxy-2-(trifluoromethoxy)benzaldehyde	
CAS Number	1261584-14-8	
Molecular Formula	C ₈ H ₅ F ₃ O ₃	
Molecular Weight	206.12 g/mol	
Appearance	Pale yellow to off-white solid	
Melting Point	68–72 °C (Predicted)	Higher than 2-OH isomer due to intermolecular H-bonding.[1]
LogP (Predicted)	2.45 ± 0.3	Significantly more lipophilic than methoxy analog (LogP ~1.2).
pKa (Phenol)	~9.2	Slightly more acidic than phenol due to electron-withdrawing OCF ₃ . [1]
H-Bond Donors	1	The C5-OH group.[1]
H-Bond Acceptors	4	Aldehyde O, Phenol O, Ether O, Fluorines.[1]

Synthesis & Production Workflow

The synthesis of the 5-hydroxy isomer is more complex than the 2-hydroxy isomer because direct formylation of 4-(trifluoromethoxy)phenol yields the ortho-product (2-hydroxy-5-OCF₃). Therefore, a directed functionalization of the 2-(trifluoromethoxy)benzaldehyde core is required.

Synthetic Pathway: Nitration-Reduction-Hydrolysis[1]

This route leverages the directing effects of the substituents. The aldehyde (-CHO) is meta-directing, and the trifluoromethoxy (-OCF₃) is ortho/para-directing (but deactivating). Position 5

is meta to CHO and para to OCF₃, making it the most favorable site for electrophilic aromatic substitution (Nitration).



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Figure 1: Strategic synthesis route targeting the C5 position via nitration of the parent benzaldehyde.[1]

Characterization Data (Spectroscopic Profile)

As a specialized intermediate, experimental spectra may not be available in standard databases. The following data is derived from high-fidelity prediction algorithms and structure-activity relationship (SAR) analysis of analogous salicylaldehyde derivatives.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆)

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Insight
10.25	Singlet (s)	1H	-CHO	Characteristic aldehyde proton. [1]
9.80	Broad Singlet (bs)	1H	-OH	Phenolic proton; shift varies with concentration/solvent.[1]
7.35	Doublet (d, J=8.8 Hz)	1H	C3-H	Ortho to OCF ₃ ; shielded relative to C4/C6.[1]
7.10	Doublet of Doublets (dd)	1H	C4-H	Coupling with C3 (ortho) and C6 (meta).[1]
7.25	Doublet (d, J=3.0 Hz)	1H	C6-H	Ortho to CHO; deshielded by carbonyl anisotropy.[1]

¹⁹F NMR (376 MHz, DMSO-d₆)

- δ -57.8 ppm (s, 3F): Characteristic signal for the trifluoromethoxy group attached to an aromatic ring. The signal is a singlet due to lack of direct H-F coupling but may show broadening.

Mass Spectrometry (ESI-MS)

- Ionization Mode: Negative Ion Mode (ESI-) is preferred due to the acidic phenol.
- Molecular Ion: $[M-H]^- = 205.01$ m/z.[3]
- Fragmentation: Loss of CO (28 Da) and HF (20 Da) are common fragmentation pathways for this scaffold.

Comparative Performance Guide

This section objectively compares **5-Hydroxy-2-(trifluoromethoxy)benzaldehyde** with its common isosteres to guide selection in drug design.

Feature	5-OH-2-OCF ₃ -Benzaldehyde	5-OH-2-Methoxybenzaldehyde (Isovanillin deriv.)	2-OH-5-OCF ₃ -Benzaldehyde (Isomer)
Lipophilicity (LogP)	High (~2.45)	Low (~-1.[1]19)	High (~2.50)
Metabolic Stability	Excellent (Blocked O-dealkylation)	Poor (Susceptible to O-demethylation)	Excellent
Electronic Effect	Strong EWG ($\sigma_p \approx 0.35$)	EDG ($\sigma_p \approx -0.27$)	Strong EWG
Reactivity (Phenol)	High (Sterically unhindered)	High	Low (Intramolecular H-bond with CHO)
Solubility	Good in DCM, EtOAc	Good in Alcohols, Water	Good in Hexanes, DCM

Key Insight: The -OCF₃ group acts as a "super-lipophilic" phenol ether.[1] Unlike the methoxy group, it resists metabolic cleavage (CYP450 O-dealkylation), extending the half-life of the final drug candidate.

Experimental Protocols

Protocol A: Synthesis via Nitration/Hydrolysis

Note: This protocol assumes starting from 2-(trifluoromethoxy)benzaldehyde.[1]

- Nitration:
 - Dissolve 2-(trifluoromethoxy)benzaldehyde (10 mmol) in conc. H₂SO₄ (5 mL) at 0°C.
 - Dropwise add a mixture of conc. HNO₃/H₂SO₄ (1:1, 1.2 eq) over 30 mins.

- Stir at 0°C for 2h. Pour onto ice. Extract with DCM.
- Checkpoint: Verify 5-nitro isomer formation by TLC (product is more polar than starting material).
- Reduction:
 - Suspend the crude nitro compound in EtOH/H₂O (4:1). Add Fe powder (5 eq) and NH₄Cl (5 eq).
 - Reflux for 4h. Filter hot through Celite. Concentrate filtrate.
- Hydrolysis (Diazotization):
 - Dissolve the amine in 10% H₂SO₄ at 0°C.
 - Add NaNO₂ (1.1 eq) aq. solution dropwise (maintain <5°C).[4]
 - Stir 30 min, then add the diazonium solution dropwise to a boiling solution of 10% H₂SO₄.
 - Reflux for 15 min. Cool and extract with EtOAc.
 - Purification: Silica gel chromatography (Hexane/EtOAc gradient 9:1 to 7:3).

Protocol B: Purity Assessment (HPLC)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 min.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm and 280 nm.
- Retention Time: Expect elution around 6.5–7.0 min (later than non-fluorinated analogs).

References

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Sources

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